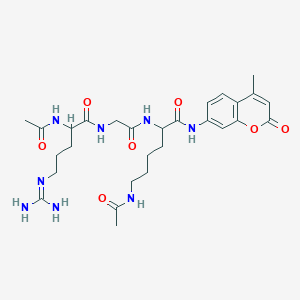

Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

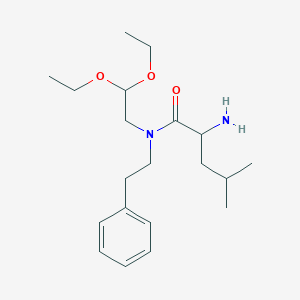

« Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC » est un composé peptidique synthétique. Les peptides sont de courtes chaînes d’acides aminés liés par des liaisons peptidiques. Ce composé particulier comprend l’arginine acétylée (Ac-DL-Arg), la glycine (Gly), la lysine acétylée (DL-Lys(Ac)) et un groupe 7-amino-4-méthylcoumarine (AMC). Les peptides comme celui-ci sont souvent utilisés dans la recherche biochimique, en particulier dans les études impliquant l’activité enzymatique et les interactions protéiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de « Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC » implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide.

Matière première : La synthèse commence avec un acide aminé lié à la résine.

Couplage : Chaque acide aminé est couplé à la chaîne croissante à l’aide de réactifs comme la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Déprotection : Après chaque étape de couplage, le groupe protecteur (par exemple, Fmoc) est éliminé à l’aide d’une base comme la pipéridine.

Clivage : Une fois la chaîne peptidique terminée, elle est clivée de la résine à l’aide d’un acide fort comme l’acide trifluoroacétique (TFA).

Méthodes de production industrielle

En milieu industriel, la synthèse de peptides comme « this compound » est mise à l’échelle à l’aide de synthétiseurs peptidiques automatisés. Ces machines peuvent gérer plusieurs réactions simultanément, augmentant l’efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Les peptides peuvent subir une oxydation, en particulier au niveau des résidus méthionine et cystéine.

Réduction : Les ponts disulfure dans les peptides peuvent être réduits en thiols libres à l’aide d’agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés dans les peptides peuvent être substitués par d’autres acides aminés par mutagenèse dirigée.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H2O2) ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Mutagenèse dirigée à l’aide d’amorces oligonucléotidiques.

Principaux produits

Oxydation : Peptides oxydés avec des chaînes latérales modifiées.

Réduction : Peptides avec des ponts disulfure réduits.

Substitution : Peptides mutants avec des séquences d’acides aminés modifiées.

4. Applications de la recherche scientifique

Chimie

Les peptides comme « Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC » sont utilisés comme substrats dans des dosages enzymatiques pour étudier l’activité des protéases. Le groupe AMC est une étiquette fluorescente qui permet une détection facile du clivage enzymatique.

Biologie

En recherche biologique, ces peptides sont utilisés pour étudier les interactions protéine-protéine, les voies de transduction du signal et les processus cellulaires.

Médecine

Les peptides sont explorés pour leur potentiel thérapeutique, notamment comme agents antimicrobiens, traitements anticancéreux et composants de vaccins.

Industrie

Dans l’industrie pharmaceutique, les peptides sont utilisés dans le développement de médicaments et comme outils de diagnostic.

Applications De Recherche Scientifique

Chemistry

Peptides like “Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC” are used as substrates in enzyme assays to study protease activity. The AMC group is a fluorescent tag that allows for easy detection of enzymatic cleavage.

Biology

In biological research, these peptides are used to study protein-protein interactions, signal transduction pathways, and cellular processes.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer treatments, and vaccine components.

Industry

In the pharmaceutical industry, peptides are used in drug development and as diagnostic tools.

Mécanisme D'action

Le mécanisme d’action de « Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC » dépend de son utilisation spécifique. En tant que substrat dans des dosages enzymatiques, le peptide est clivé par les protéases, libérant le groupe AMC fluorescent. Cette fluorescence peut être mesurée pour déterminer l’activité enzymatique.

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-DL-Arg-Gly-DL-Lys-AMC : Structure similaire mais sans acétylation sur la lysine.

Ac-DL-Arg-Gly-DL-Lys(Ac)-pNA : Structure similaire mais avec de la para-nitroaniline (pNA) au lieu de l’AMC.

Unicité

« Ac-DL-Arg-Gly-DL-Lys(Ac)-AMC » est unique en raison de la présence à la fois de la lysine acétylée et de l’étiquette fluorescente AMC, ce qui le rend particulièrement utile dans les dosages basés sur la fluorescence.

Propriétés

IUPAC Name |

6-acetamido-2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O7/c1-16-13-25(40)43-23-14-19(9-10-20(16)23)35-27(42)22(7-4-5-11-31-17(2)37)36-24(39)15-33-26(41)21(34-18(3)38)8-6-12-32-28(29)30/h9-10,13-14,21-22H,4-8,11-12,15H2,1-3H3,(H,31,37)(H,33,41)(H,34,38)(H,35,42)(H,36,39)(H4,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKINWCDDLXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12316459.png)

![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)

![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)

![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)

![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)

![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)